Carbocysteine lysine Carbocysteine lysine
Brand Name: Vulcanchem
CAS No.: 49673-81-6
VCID: VC20903399
InChI: InChI=1S/C6H14N2O2.C5H9NO4S/c7-4-2-1-3-5(8)6(9)10;6-3(5(9)10)1-11-2-4(7)8/h5H,1-4,7-8H2,(H,9,10);3H,1-2,6H2,(H,7,8)(H,9,10)/t5-;3-/m00/s1
SMILES: C(CCN)CC(C(=O)O)N.C(C(C(=O)O)N)SCC(=O)O
Molecular Formula: C11H23N3O6S
Molecular Weight: 325.38 g/mol

Carbocysteine lysine

CAS No.: 49673-81-6

Cat. No.: VC20903399

Molecular Formula: C11H23N3O6S

Molecular Weight: 325.38 g/mol

* For research use only. Not for human or veterinary use.

Carbocysteine lysine - 49673-81-6

Specification

CAS No. 49673-81-6
Molecular Formula C11H23N3O6S
Molecular Weight 325.38 g/mol
IUPAC Name (2R)-2-amino-3-(carboxymethylsulfanyl)propanoic acid;(2S)-2,6-diaminohexanoic acid
Standard InChI InChI=1S/C6H14N2O2.C5H9NO4S/c7-4-2-1-3-5(8)6(9)10;6-3(5(9)10)1-11-2-4(7)8/h5H,1-4,7-8H2,(H,9,10);3H,1-2,6H2,(H,7,8)(H,9,10)/t5-;3-/m00/s1
Standard InChI Key SAGXGPWVLUSDSQ-RVZXSAGBSA-N
Isomeric SMILES C(CCN)C[C@@H](C(=O)O)N.C([C@@H](C(=O)O)N)SCC(=O)O
SMILES C(CCN)CC(C(=O)O)N.C(C(C(=O)O)N)SCC(=O)O
Canonical SMILES C(CCN)CC(C(=O)O)N.C(C(C(=O)O)N)SCC(=O)O

Introduction

Chemical Structure and Properties

Carbocysteine lysine (also known as N²-[S-(carboxymethyl)-L-cysteinyl]-L-lysine) is a dipeptide consisting of carbocysteine (S-carboxymethyl-L-cysteine) bonded with lysine . It exists in several forms, including the monohydrate salt form (CLS) which is commonly used in pharmaceutical preparations.

Basic Chemical Information

The compound has the molecular formula C₁₁H₂₁N₃O₅S and a molecular weight of 307.37 g/mol . In its monohydrate form (carbocysteine lysine salt monohydrate), the molecular formula becomes C₁₁H₂₃N₃O₆S with a molecular weight of 325.38 g/mol . The CAS numbers associated with carbocysteine lysine include 82951-55-1 and 49673-81-6, depending on the specific form referenced .

Physical and Chemical Properties

Carbocysteine lysine exhibits high water solubility (approximately 21.6 mg/mL) and possesses a negative logP value (-3.2 to -3.3), indicating its hydrophilic nature . This characteristic facilitates its absorption and distribution in the body's aqueous environments. The compound's structural characteristics include multiple functional groups that contribute to its biological activities:

PropertyValueSource
Water Solubility21.6 mg/mLALOGPS
LogP-3.2 to -3.3ALOGPS/Chemaxon
pKa (Strongest Acidic)1.84Chemaxon
pKa (Strongest Basic)9.14Chemaxon
Hydrogen Acceptor Count5Chemaxon
Hydrogen Donor Count3Chemaxon
Polar Surface Area100.62 ŲChemaxon

Mechanism of Action

Carbocysteine lysine exerts its therapeutic effects through multiple mechanisms, positioning it as more than just a conventional mucolytic agent.

Mucoregulatory Effects

The compound normalizes mucus properties by restoring the balance between sialomucins and fucomucins, which are essential components contributing to the viscoelastic properties of respiratory mucus . This rebalancing improves mucus clearance and reduces airway obstruction, facilitating improved respiratory function in patients with hypersecretory conditions.

Antioxidant Activity

A significant aspect of carbocysteine lysine's therapeutic profile is its potent antioxidant activity. Research has demonstrated that it effectively scavenges reactive oxygen species (ROS) and reactive oxygen intermediates (ROIs) including hypochlorous acid (HOCl) and hydroxyl radicals (- OH). This antioxidant capacity appears particularly important in respiratory conditions characterized by oxidative stress, such as COPD and chronic bronchitis.

The compound has demonstrated superiority as an antioxidant compared to other commonly used antioxidants. In comparative studies, carbocysteine lysine salt proved more effective as an in vitro scavenger than both glutathione (GSH) and N-acetyl cysteine (NAC) . At concentrations as low as 2.5 mM, it successfully quenched clastogenic activity induced in human serum by ultrasound exposure, while NAC required higher concentrations (5 mM) to achieve similar protection against radical damage .

Anti-inflammatory Properties

Carbocysteine lysine reduces neutrophil infiltration into the airway lumen and decreases levels of inflammatory cytokines, including interleukin-6 (IL-6) and interleukin-8 (IL-8) . It also reduces 8-isoprostane levels in exhaled breath, indicating a reduction in oxidative stress in the airways . These effects contribute to its efficacy in managing inflammatory respiratory conditions.

Inhibition of Xanthine Oxidase Pathway

Research indicates that carbocysteine lysine interferes with the conversion of xanthine dehydrogenase into superoxide-producing xanthine oxidase . This mechanism represents an additional pathway through which the compound reduces oxidative stress, as xanthine oxidase is a significant source of superoxide radicals in inflammatory conditions.

Therapeutic Applications

The multifaceted properties of carbocysteine lysine make it valuable in treating various respiratory conditions.

Chronic Obstructive Pulmonary Disease (COPD)

Carbocysteine lysine has demonstrated significant efficacy in COPD management. It is particularly effective in reducing exacerbation frequency and disability days in patients with this condition . The clinical effectiveness stems from its combined mucoregulatory, antioxidant, and anti-inflammatory properties, which address multiple pathological aspects of COPD.

Chronic Bronchitis and Mucus Hypersecretion

As a mucoactive agent, carbocysteine lysine is indicated for conditions characterized by abnormal mucus secretion and impaired mucociliary clearance . By normalizing mucus properties, it facilitates expectoration and improves respiratory symptoms such as cough and dyspnea.

Other Respiratory Conditions

Although primarily studied in COPD, the compound's properties suggest potential benefits in other respiratory conditions characterized by inflammation and oxidative stress. Recent explorations have included its potential role in COVID-19 therapy, leveraging its dual mucolytic and antioxidant effects.

Research Findings and Clinical Studies

Scientific evidence supporting carbocysteine lysine's therapeutic efficacy comes from both in vitro studies and clinical trials.

In Vitro Studies

Laboratory investigations have revealed several important properties of carbocysteine lysine:

  • In bronchoalveolar lavages (BAL) from COPD patients, carbocysteine lysine (1.5-30 mM) reduced free radical content as measured by fluorometric analysis of DNA unwinding (FADU) and cytochrome c reduction kinetics .

  • The compound reduced DNA damage from healthy donors exposed to COPD-BAL and quenched clastogenic activity in human serum exposed to ultrasound .

  • In human lung endothelial cells cultured with elastase, carbocysteine lysine (0.16 mM) significantly decreased xanthine oxidase activity, suggesting a mechanism for its antioxidant effects .

Clinical Studies

A prospective study evaluated the long-term effect (1 year) of carbocysteine lysine salt on COPD exacerbations. The key findings include:

ParameterBefore TreatmentAfter 12 Months of Treatmentp-value
Average number of exacerbations (all patients)1.97 ± 0.101.03 ± 0.11<0.01
Exacerbations (without inhaled steroids)1.82 ± 0.100.96 ± 0.12<0.01
Exacerbations (with inhaled steroids)2.31 ± 0.191.19 ± 0.21<0.01
Patients with ≥2 exacerbations (without inhaled steroids)58.2%25.3%<0.01
Patients with ≥2 exacerbations (with inhaled steroids)69.4%33.3%<0.01

These results demonstrate the clinical efficacy of carbocysteine lysine in reducing COPD exacerbations, with beneficial effects observed regardless of concomitant inhaled steroid therapy .

Additional clinical research has shown that daily treatment with carbocysteine lysine salt monohydrate significantly decreased levels of 8-isoprostane and interleukin-6 in the breath condensate of COPD patients after 6 months, confirming its antioxidant and anti-inflammatory properties in vivo .

Pharmacokinetics and Metabolism

Absorption and Distribution

Carbocysteine lysine is well-absorbed when taken orally. After ingestion, the lysine group is cleaved during gastric absorption to form the active drug S-carboxymethylcysteine (S-CMC) . Peak serum levels are achieved at 1 to 1.7 hours after administration, and the compound demonstrates a plasma half-life of approximately 1.33 hours .

The compound shows preferential distribution to respiratory tissues, with high concentrations achieved in lung tissue and respiratory mucus, supporting its therapeutic efficacy in respiratory conditions .

Metabolism and Excretion

Metabolic pathways for carbocysteine lysine include acetylation, decarboxylation, and sulfoxidation, leading to the formation of pharmacologically inactive derivatives . Two cytosolic enzymes are primarily responsible for its metabolism: cysteine dioxygenase and phenylalanine 4-hydroxylase .

Significant variability exists in metabolism due to genetic polymorphism in sulfoxidation capacity, which may explain variable clinical responses between patients. Approximately 30% to 60% of the administered dose is excreted unchanged in the urine .

Preparation Methods

The manufacturing process for pharmaceutical-grade carbocysteine lysine involves specific techniques to ensure purity and stability of the final product.

Synthetic Process

A documented preparation method involves the reaction between L-lysine and carbocysteine in an aqueous solution. The process follows these key steps:

  • L-lysine and carbocysteine aqueous solution (typically 10-50% mass concentration) are mixed at a molar ratio of approximately 1:0.8-1.2 .

  • The salt-forming reaction is conducted at temperatures between 20-40°C for 1-5 hours, resulting in a salt product system .

  • The final step involves spray-drying the salt product system. Typical processing parameters include intake air temperatures of 80-120°C and outlet temperatures of 50-100°C, with atomization frequencies of 500-2000rpm .

This method produces carbocysteine lysine with yields up to 98% and high purity (99.5-99.8% by HPLC analysis) . The process avoids the use of organic solvents, resulting in a product without solvent residues and consistent purity compared to the starting carbocysteine material.

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